The synthesis of Riviciclib involves several key steps typical of flavonoid derivatives. The initial phase includes the condensation of appropriate aromatic aldehydes with acetophenones or similar compounds under acidic conditions to form chalcones. Subsequent cyclization and functional group modifications yield the final flavone structure. The synthesis can be optimized through various methods, including microwave-assisted synthesis or solvent-free conditions to enhance yield and purity .
Riviciclib's molecular structure features a flavone backbone characterized by a chromone core with various substituents that enhance its biological activity. The compound's selectivity for cyclin-dependent kinases is attributed to specific functional groups that interact with the ATP-binding sites of these kinases.
Riviciclib primarily functions through its inhibition of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells. The compound has been shown to induce significant downregulation of key proteins involved in cell cycle progression, such as retinoblastoma protein and cyclin D1.
The mechanism of action for Riviciclib involves selective inhibition of cyclin-dependent kinases, particularly CDK4-D1 and CDK9-T1. By inhibiting these kinases, Riviciclib disrupts the phosphorylation of retinoblastoma protein, which is crucial for the transition from G1 to S phase in the cell cycle. This results in decreased transcriptional activity of anti-apoptotic factors such as Mcl-1, promoting apoptosis in cancer cells.
Riviciclib exhibits distinct physical and chemical properties that are crucial for its biological activity.
Riviciclib has several scientific applications primarily focused on oncology. Its role as a cyclin-dependent kinase inhibitor positions it as a potential therapeutic agent for various cancers, particularly those characterized by dysregulated cell cycle progression.
Riviciclib represents a promising avenue for cancer therapy through targeted inhibition of critical regulatory proteins involved in cell proliferation and survival. Continued research will elucidate its full potential and broaden its applications within oncology.
Riviciclib (P276-00) is a multitargeted flavone-derived cyclin-dependent kinase inhibitor exhibiting highest potency against CDK9/cyclin T1, CDK4/cyclin D1, and CDK1/cyclin B complexes. This selective targeting disrupts two critical cellular processes: transcriptional regulation (via CDK9/cyclin T1) and cell cycle progression (via CDK4/cyclin D1 and CDK1/cyclin B). Inhibition of CDK9/cyclin T1, the primary component of the positive transcription elongation factor b (P-TEFb) complex, suppresses RNA polymerase II phosphorylation at Ser2, leading to rapid downregulation of short-lived oncoproteins like myeloid cell leukemia 1 (Mcl-1) and cellular myelocytomatosis oncogene (c-Myc) [6] [8]. Simultaneously, inhibition of CDK4/cyclin D1 prevents retinoblastoma (Rb) protein phosphorylation at Ser780, inducing G1/S cell cycle arrest, while disruption of CDK1/cyclin B impairs G2/M transition and mitotic progression [1] [4]. This multitargeted profile enables Riviciclib to simultaneously inhibit proliferative signaling and transcriptional survival pathways in cancer cells, as demonstrated in colorectal carcinoma models where it suppressed hypoxia-inducible factor 1 alpha (HIF-1α) accumulation and angiogenesis [1].
Riviciclib demonstrates a distinct hierarchy of inhibition across cyclin-dependent kinase isoforms, with nanomolar potency against its primary targets and significantly weaker activity against other CDKs (Table 1). Biochemical assays reveal its strongest affinity is for CDK9/cyclin T1 (IC50 = 20 nM), followed by CDK4/cyclin D1 (IC50 = 63 nM), and CDK1/cyclin B (IC50 = 79 nM). Moderate inhibition is observed against CDK6/cyclin D3 (IC50 = 396 nM) and CDK2/cyclin A (IC50 = 224 nM), while activity against CDK2/cyclin E (IC50 = 2.54 μM) and CDK9/cyclin H (IC50 = 2.90 μM) is markedly weaker [4] [10]. This spectrum establishes Riviciclib as a selective multitarget inhibitor rather than a pan-CDK inhibitor. Its selectivity ratio (CDK9 vs. CDK2/cyclin E) exceeds 100-fold, contrasting sharply with first-generation inhibitors like flavopiridol, which exhibit broader CDK inhibition profiles and higher associated toxicities [6]. The differential inhibition translates to cellular effects: at pharmacologically relevant concentrations (1.5 μM), Riviciclib significantly reduces cyclin D1, CDK4, and phospho-Rb (Ser780) protein levels in non-small cell lung carcinoma (H-460) cells within 3 hours, effects primarily attributable to CDK4 and CDK9 inhibition [4] [10].
Table 1: Comparative Inhibition Profile of Riviciclib Against Cyclin-Dependent Kinase/Cyclin Complexes
| CDK/Cyclin Complex | IC50 Value (nM) | Relative Potency |
|---|---|---|
| CDK9/Cyclin T1 | 20 | Highest |
| CDK4/Cyclin D1 | 63 | High |
| CDK1/Cyclin B | 79 | High |
| CDK6/Cyclin D3 | 396 | Moderate |
| CDK2/Cyclin A | 224 | Moderate |
| CDK2/Cyclin E | 2540 | Low |
| CDK9/Cyclin H | 2900 | Low |
Source: Biochemical kinase assays using recombinant proteins and substrate phosphorylation detection [4] [10].
Riviciclib functions as an adenosine triphosphate (ATP)-competitive inhibitor, binding directly to the conserved ATP-binding pocket within the catalytic cleft of its target CDKs. Structural analysis reveals that its 7-chloro-2-phenylquinoline scaffold is critical for this interaction (Figure 1) [9]. The quinoline core inserts deep into the hydrophobic back pocket of the ATP-binding site, while the chlorine atom at the 7-position and the phenyl ring at the 2-position engage in specific van der Waals interactions with residues lining the binding cleft. For CDK9 inhibition, key interactions involve hydrogen bonding between the quinoline carbonyl oxygen and the backbone amide nitrogen of cysteine 106 (CYS106) in the hinge region, and between the quinoline hydroxyl group and the side chain carboxylate of aspartic acid 167 (ASP167) [6] [8]. These interactions mimic the hydrogen-bonding pattern of the adenine ring of ATP but exploit unique features of the CDK9 and CDK4 active sites for enhanced selectivity.
The stereochemistry of Riviciclib's fused bicyclic aminopyran ring also contributes significantly to its binding mode and selectivity profile. This ring system extends towards the solvent-accessible region, potentially influencing interactions with the cyclin T1 subunit and contributing to the disruption of CDK9/cyclin T1 protein-protein interaction. This partial PPI disruption mechanism is distinct from purely catalytic ATP-competitive inhibitors and may enhance selectivity by exploiting structural differences in the cyclin-binding interfaces across CDK isoforms [8]. Molecular docking studies suggest that the aminopyran ring's hydroxyl groups form additional hydrogen bonds with residues near the catalytic cleft entrance, further stabilizing the inhibitor-CDK complex [9].
Table 2: Key Structural Features of Riviciclib and Their Roles in CDK Binding
| Structural Feature | Role in ATP-Competitive Binding | Target CDK Specificity Contribution |
|---|---|---|
| 7-Chloro-2-phenylquinoline core | Occupies adenine-binding pocket; Forms hinge-region H-bonds (e.g., CYS106 in CDK9) | High affinity for CDK9, CDK4, CDK1 via conserved hinge region interactions |
| 7-Chlorine atom | Engages in hydrophobic contacts with non-polar residues (e.g., VAL33, PHE30 in CDK9) | Enhances selectivity by exploiting size differences in hydrophobic pockets |
| Bicyclic aminopyran ring | Extends towards solvent front; Forms H-bonds via hydroxyl groups | Modulates kinase selectivity and potentially disrupts CDK/cyclin interfaces |
| Stereochemistry (chiral centers) | Determines spatial orientation of functional groups for optimal target engagement | Critical for differential potency across CDK isoforms |
Figure 1: Simplified Schematic of Riviciclib's Binding Mode in CDK9
********************* * ATP-Binding Pocket * ********************* ^ | Quinoline Core ----|---- H-bond to Hinge (CYS106) (occupies adenine site) | | 7-Chloro Group ----|---- Hydrophobic Pocket (VAL33, PHE30) | Phenyl Ring ------|---- Hydrophobic Interactions | Aminopyran Ring --|---- Solvent Front / H-bonds (with OH groups) | The ATP-competitive mechanism is further evidenced by kinetic studies showing Riviciclib increases the Michaelis constant (Km) for ATP in kinase assays without affecting the maximum reaction velocity (Vmax), indicative of direct competition with ATP [4]. This binding prevents phosphate transfer to CDK substrates like Rb (for CDK4) or the carboxyl-terminal domain of RNA polymerase II (for CDK9), thereby halting cell cycle progression and transcriptional elongation, respectively. The precise structural determinants—particularly the chloro-phenyl-quinoline motif and the stereospecific aminopyran ring—enable Riviciclib to achieve its selective multitarget profile while minimizing off-target kinase interactions [4] [9] [10].
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2